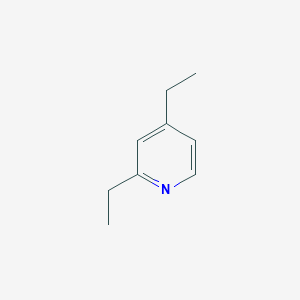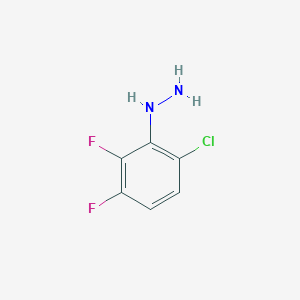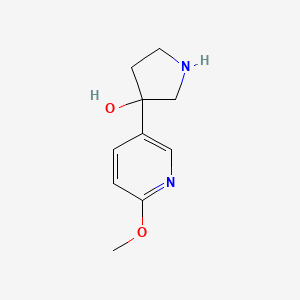
3-(6-Methoxypyridin-3-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Methoxypyridin-3-yl)pyrrolidin-3-ol is an organic compound with the molecular formula C10H14N2O2. This compound features a pyrrolidine ring substituted with a 6-methoxypyridin-3-yl group and a hydroxyl group at the 3-position. It is a member of the pyrrolidine family, which is known for its significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxypyridin-3-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the 6-methoxypyridin-3-yl group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6-methoxypyridine-3-boronic acid with a suitable pyrrolidine derivative under Suzuki-Miyaura coupling conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of efficient catalysts and reaction conditions that minimize by-products and waste is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxypyridin-3-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(6-methoxypyridin-3-yl)pyrrolidin-3-one.
Reduction: Formation of 3-(6-methoxypiperidin-3-yl)pyrrolidin-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-Methoxypyridin-3-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Methoxypyridin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol
- 3-(6-Chloropyridin-3-yl)pyrrolidin-3-ol
- 3-(6-Hydroxypyridin-3-yl)pyrrolidin-3-ol
Uniqueness
3-(6-Methoxypyridin-3-yl)pyrrolidin-3-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(6-methoxypyridin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-3-2-8(6-12-9)10(13)4-5-11-7-10/h2-3,6,11,13H,4-5,7H2,1H3 |
InChI Key |
ZKCLQBDBWJJMBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2(CCNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


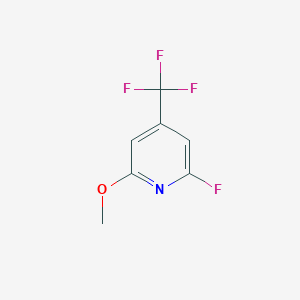
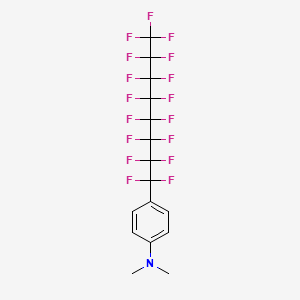
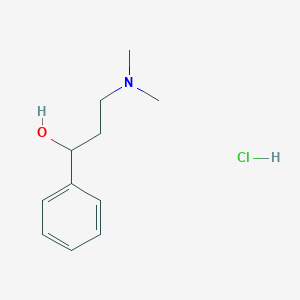
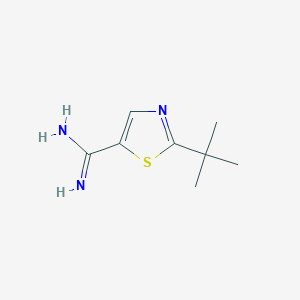
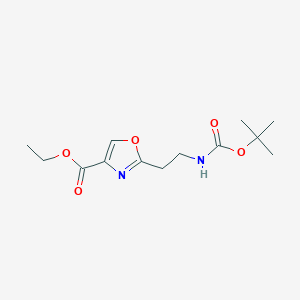
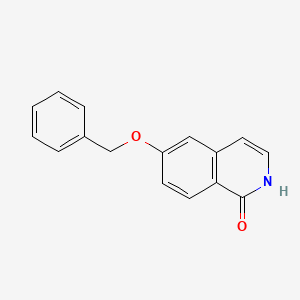
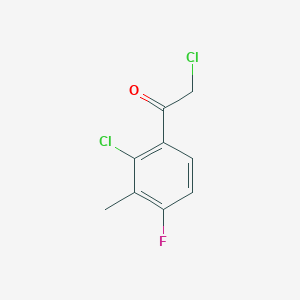
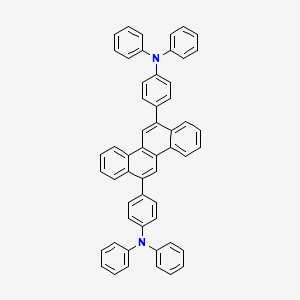
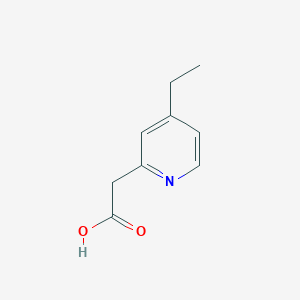

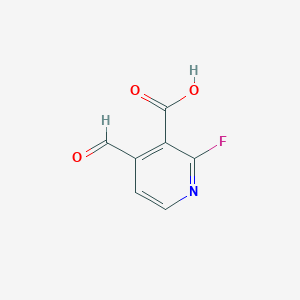
![6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15248851.png)
